4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Overview
Description
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with a carboxylic acid group attached
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s known that the compound undergoes stereoselective acylation with racemic 2-alkoxyacyl chlorides . The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective compared to the acylation with other studied propanoyl chlorides . This selectivity was probably caused by the significant steric hindrance due to the isopropyl substituent in acyl chloride compared to the methyl group in reagents derived from propanoic acid .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the condensation of appropriate benzyl and methyl-substituted aniline derivatives with formaldehyde and a carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxazine ring. Common reagents used in this synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. Additionally, the use of continuous flow reactors can provide better control over reaction conditions, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives of the oxazine ring. Substitution reactions can introduce various functional groups onto the benzene or oxazine rings .
Scientific Research Applications
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share a similar oxazine ring structure but differ in their substituents and functional groups.
Indole Derivatives: Indole-based compounds have a similar heterocyclic structure and are used in various biological applications.
Imidazole Containing Compounds: These compounds also feature a heterocyclic ring and are known for their therapeutic potential .
Uniqueness
4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is unique due to its specific combination of a benzyl group, a methyl group, and a carboxylic acid group attached to the benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-benzyl-3-methyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-11-21-16-8-7-14(17(19)20)9-15(16)18(12)10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLJGHJMUMPWDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1CC3=CC=CC=C3)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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